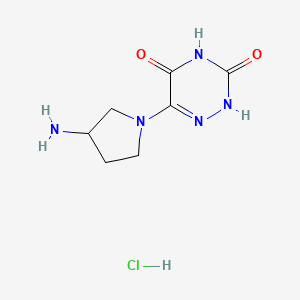

6-(3-Aminopyrrolidin-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione hydrochloride

Description

6-(3-Aminopyrrolidin-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione hydrochloride is a compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and applications in scientific research.

Properties

IUPAC Name |

6-(3-aminopyrrolidin-1-yl)-2H-1,2,4-triazine-3,5-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O2.ClH/c8-4-1-2-12(3-4)5-6(13)9-7(14)11-10-5;/h4H,1-3,8H2,(H2,9,11,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIOIGZWTQPWDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NNC(=O)NC2=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminopyrrolidin-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione hydrochloride typically involves the nucleophilic substitution of a triazine precursor. One common method involves the reaction of cyanuric chloride with 3-aminopyrrolidine under controlled conditions. The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the presence of a base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminopyrrolidin-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione hydrochloride can undergo several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Oxidation and Reduction: The triazine ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation can lead to the formation of triazine N-oxides.

Scientific Research Applications

6-(3-Aminopyrrolidin-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione hydrochloride has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an antitumor agent, given the biological activities of triazine derivatives.

Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3-Aminopyrrolidin-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor properties.

Hexamethylmelamine: Used clinically to treat certain cancers.

Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.

Uniqueness

6-(3-Aminopyrrolidin-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties

Biological Activity

6-(3-Aminopyrrolidin-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione hydrochloride is a synthetic compound classified under triazine derivatives. Its molecular formula is and it has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound exhibits various mechanisms of action that could be leveraged for therapeutic purposes.

The biological activity of this compound can be attributed to its interactions with specific molecular targets in biological systems:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites or allosteric sites. For instance, it has been studied as an inhibitor of D-amino acid oxidase (DAAO), which plays a role in the metabolism of neurotransmitters .

- Receptor Binding : It can interact with cell surface receptors, modulating signal transduction pathways. This interaction can influence cellular responses and potentially lead to therapeutic effects.

Research Findings

Recent studies have highlighted the promising biological activities associated with this compound:

- Antitumor Activity : Triazine derivatives have been investigated for their potential as antitumor agents. The specific compound may exhibit cytotoxic effects on various cancer cell lines.

- D-AAO Inhibition : A study demonstrated that derivatives similar to this compound showed potent inhibition of DAAO with IC50 values in the nanomolar range. This suggests potential applications in enhancing D-serine levels in the brain, which could be beneficial for neurodegenerative conditions .

Case Studies

Several case studies have explored the biological implications of this compound:

- Neuropharmacological Studies : In vivo studies indicated that coadministration of D-serine with certain triazine derivatives increased plasma levels of D-serine significantly compared to D-serine alone. This suggests a role for the compound as a pharmacoenhancer in neurological therapies .

- Cytotoxicity Assays : Various assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. Results indicated a dose-dependent response with notable cytotoxicity at higher concentrations.

Comparative Analysis of Biological Activity

| Compound | Target Enzyme/Receptor | IC50 (nM) | Effect |

|---|---|---|---|

| This compound | DAAO | <100 | Inhibitor |

| Related Triazine Derivative | DAAO | <50 | Inhibitor |

| Other Triazines | Various Cancer Cell Lines | Varies | Cytotoxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.